molecular formula C12H6BrF7N2 B3043259 4-bromo-3-(heptafluoropropyl)-5-phenyl-1H-pyrazole CAS No. 82633-52-1

4-bromo-3-(heptafluoropropyl)-5-phenyl-1H-pyrazole

Cat. No. B3043259
CAS RN: 82633-52-1
M. Wt: 391.08 g/mol
InChI Key: CACZUFHSOSHVMU-UHFFFAOYSA-N
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Description

4-bromo-3-(heptafluoropropyl)-5-phenyl-1H-pyrazole is a chemical compound with the molecular formula C12H6BrF7N2. It has a molar mass of 391.08 and a predicted density of 1.694±0.06 g/cm3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a predicted melting point of 123-124°C and a predicted boiling point of 349.2±42.0 °C .

Scientific Research Applications

1. Tautomerism and Structure

  • Structure and Tautomerism: A study on the tautomerism of 4-bromo-1H-pyrazoles, including compounds similar to 4-bromo-3-(heptafluoropropyl)-5-phenyl-1H-pyrazole, revealed insights into their solid-state and solution behaviors. Using techniques like multinuclear magnetic resonance spectroscopy and X-ray crystallography, it was found that the presence of a bromine atom significantly influences the tautomeric forms of these compounds (Trofimenko et al., 2007).

2. Synthetic Methods and Derivatives

  • Directed Lithiation: Research on 4-bromo-1-phenylsulphonylpyrazole, closely related to the subject compound, has shown that directed lithiation methods can be applied to create various disubstituted pyrazoles. This method provides a versatile approach to modify the pyrazole core for different applications (Heinisch et al., 1990).

3. Biological Activities

  • Antibacterial and Antifungal Activities: A study focusing on the synthesis of brominated 1H-pyrazoles and their derivatives, including structures analogous to this compound, evaluated their in vitro antibacterial and antifungal activities. These compounds showed promising results against various bacterial and fungal strains, indicating their potential in pharmaceutical research (Pundeer et al., 2013).

4. Photophysical Studies

  • Solvatochromic and Single Crystal Studies: Research on compounds similar to this compound involved solvatochromic and X-ray diffraction analysis. These studies are crucial for understanding the photophysical properties of such compounds, which can have applications in materials science and photodynamic therapy (Singh et al., 2013).

5. Chemical Synthesis and Characterization

  • Synthesis and Characterization: Various studies have been conducted on the synthesis and detailed characterization of pyrazole derivatives, which include methods and structural analysis relevant to compounds like this compound. These studies contribute to the development of novel compounds with potential applications in chemistry and medicine (Chennapragada & Palagummi, 2018).

properties

IUPAC Name

4-bromo-5-(1,1,2,2,3,3,3-heptafluoropropyl)-3-phenyl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrF7N2/c13-7-8(6-4-2-1-3-5-6)21-22-9(7)10(14,15)11(16,17)12(18,19)20/h1-5H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CACZUFHSOSHVMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2Br)C(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrF7N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70896199
Record name 4-Bromo-3-(heptafluoropropyl)-5-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70896199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

82633-52-1
Record name 4-Bromo-3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-phenyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82633-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-(heptafluoropropyl)-5-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70896199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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